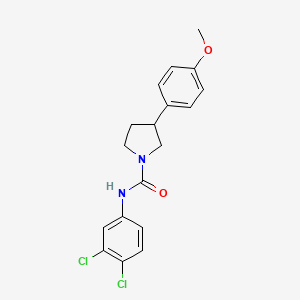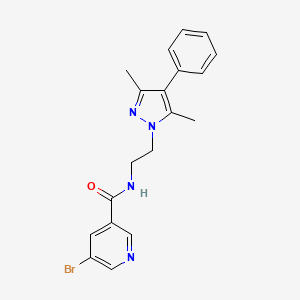
5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound that features a bromine atom, a nicotinamide moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine under acidic conditions.
Nicotinamide Coupling: The final step involves coupling the pyrazole derivative with nicotinamide using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyrazole ring.
Coupling Reactions: The nicotinamide moiety can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized forms of the pyrazole ring.
Reduction: Reduced forms of the nicotinamide moiety.
Scientific Research Applications
5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Material Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical behavior.
Uniqueness
The presence of the bromine atom in 5-bromo-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)nicotinamide provides unique reactivity and potential for further functionalization, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c1-13-18(15-6-4-3-5-7-15)14(2)24(23-13)9-8-22-19(25)16-10-17(20)12-21-11-16/h3-7,10-12H,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBJQAWDEXICLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=CN=C2)Br)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2753745.png)
![6-(pyrrolidin-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2753748.png)
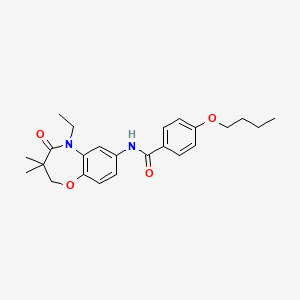
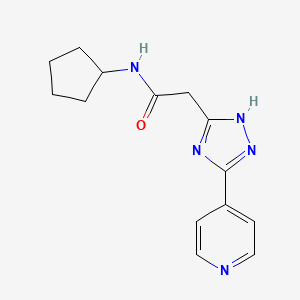
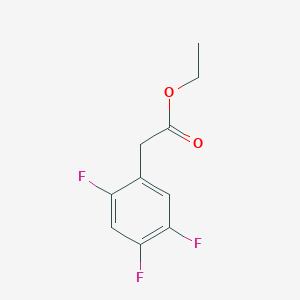
![4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2753754.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2753756.png)
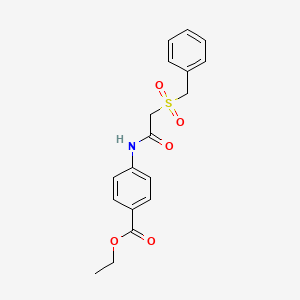
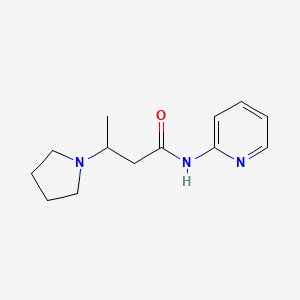
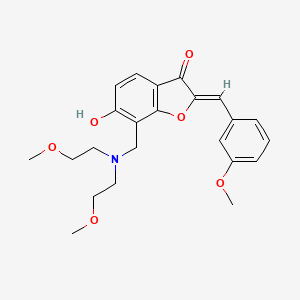
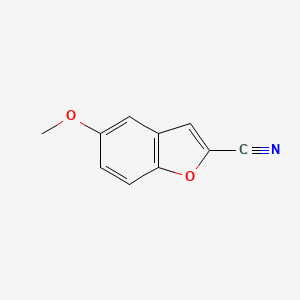
![(3E)-4-[(4-ethoxyphenyl)(methyl)amino]-3-[(4-methylphenyl)sulfonyl]but-3-en-2-one](/img/structure/B2753763.png)

